1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with a substituted aldehyde under specific conditions . The reaction conditions often include heating the mixture to around 50°C to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile can be compared with other pyrrolo[2,3-B]pyridine derivatives. Similar compounds include:
1H-pyrrolo[2,3-B]pyridine-4-carboxylate: Known for its use in synthetic chemistry.
1H-pyrrolo[2,3-B]pyridine-5-carboxamide: Investigated for its biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
914637-99-3 |
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Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-12-5-3-8-7(6-10)2-4-11-9(8)12/h2-5H,1H3 |
InChI Key |
MGMNRKSKIRRMFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)C#N |
Origin of Product |
United States |
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